![molecular formula C16H16N4O2 B039314 Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 120049-79-8](/img/structure/B39314.png)
Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of related ethyl cyano and amino-substituted carboxylates typically involves multi-component reactions, offering moderate to high yields. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile (Gein, Zamaraeva, & Slepukhin, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, reveals that pyran and pyrazole rings are almost coplanar, with phenyl rings nearly perpendicular to these two rings, indicating a complex three-dimensional configuration (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Chemical Reactions and Properties
Ethyl cyano and amino carboxylate derivatives undergo various reactions, forming a wide range of heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into multiple derivatives upon treatment with different nucleophilic reagents, showcasing the compound's reactivity and versatility (Harb, Hesien, Metwally, & Elnagdi, 1989).
Physical Properties Analysis
While specific information on "Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate" is not directly available, related compounds' physical properties, such as crystal structure and stability, offer insights into their molecular arrangements and interactions. These structures are often stabilized by a combination of hydrogen bonding and π-π interactions, indicative of the compound's solid-state characteristics (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).
Scientific Research Applications
Antioxidant Capacity Assays and Reaction Pathways
Studies like those by Ilyasov et al. (2020) delve into the mechanisms of antioxidant capacity assays, such as the ABTS/PP decolorization assay, highlighting the intricate reaction pathways involved in the evaluation of antioxidant capacities of compounds, including formation and oxidative degradation of coupling adducts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020). This research area is crucial for understanding how organic compounds interact with free radicals, potentially informing the design of new compounds with enhanced antioxidant properties.
Carcinogen Biomarkers in Tobacco Exposure
Research by Hecht (2002) on human urinary carcinogen metabolites provides insight into the identification and quantification of carcinogens and their metabolites, offering a foundational understanding for developing methods to assess exposure and risk in tobacco use and other environmental carcinogen exposures (Hecht, 2002). Such studies underscore the importance of chemical analysis in public health and carcinogenesis research.
Analytical Methods for Antioxidant Activity
The work by Munteanu and Apetrei (2021) reviews various tests used to determine antioxidant activity, including ORAC and DPPH assays, showcasing the diverse analytical methods employed to understand the antioxidant potential of complex molecules (Munteanu & Apetrei, 2021). This area is crucial for the development and evaluation of new compounds with potential health benefits.
Biomass-Derived Chemicals for Drug Synthesis
Zhang et al. (2021) discuss the application of biomass-derived levulinic acid in drug synthesis, highlighting the role of functional groups in facilitating diverse and flexible synthesis pathways (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021). This research points to the growing interest in sustainable sources for pharmaceutical synthesis, which may relate to the exploration of novel compounds like ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate for similar applications.
properties
IUPAC Name |
ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-22-16(21)14-11(3)13(9-17)15(18)20(19-14)12-7-5-10(2)6-8-12/h5-8,18H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZPBUIBOPOIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N)C(=C1C)C#N)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352248 |
Source
|
Record name | Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
120049-79-8 |
Source
|
Record name | Ethyl 5-cyano-6-imino-4-methyl-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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